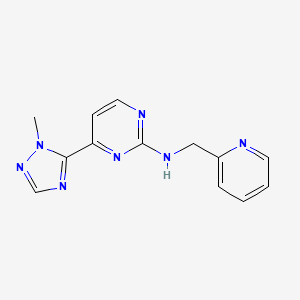![molecular formula C17H23NO4 B3850603 ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate](/img/structure/B3850603.png)
ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate
説明
Ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperidinecarboxylate compounds and has been found to exhibit promising pharmacological properties. In
作用機序
The exact mechanism of action of ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate is not yet fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
Ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity and high selectivity towards its target cells. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the research and development of ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate. One of the potential applications of this compound is in the development of novel anti-inflammatory and analgesic drugs. This compound may also be investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Furthermore, this compound may be explored for its potential as a chemotherapeutic agent in the treatment of various types of cancer.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits significant anti-inflammatory, analgesic, and anti-cancer properties and has been investigated for its potential as a neuroprotective agent. This compound has several advantages for use in laboratory experiments, but its poor solubility in water is a limitation. There are several future directions for the research and development of this compound, including the development of novel anti-inflammatory and analgesic drugs, investigation of its potential as a neuroprotective agent, and exploration of its potential as a chemotherapeutic agent in the treatment of cancer.
科学的研究の応用
Ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
ethyl 1-[(4-methoxycarbonylphenyl)methyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-22-17(20)15-6-4-5-11-18(15)12-13-7-9-14(10-8-13)16(19)21-2/h7-10,15H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRGHPIDDITZFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-({bis[3-(dimethylamino)propyl]amino}methyl)-2-furyl]methyl acetate hydrochloride](/img/structure/B3850527.png)
![4-(4-cyclopentyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3850529.png)
![2-[4-(benzylamino)butyl]-5-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B3850534.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850535.png)
![N,N,N'-trimethyl-N'-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B3850548.png)
![2-[(2-fluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B3850554.png)
![6,7-dimethoxy-2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3850569.png)
![(4-phenylcyclohexyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850571.png)
![3-(diphenylmethyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3850578.png)

![1-[4-(trifluoromethoxy)benzyl]piperidine](/img/structure/B3850595.png)
![ethyl 4-[(3-fluorobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B3850617.png)
![[1-(4-ethylcyclohexyl)-3-piperidinyl]methanol](/img/structure/B3850624.png)